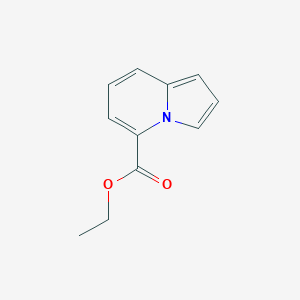
Ethyl indolizine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl indolizine-5-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl indolizine-5-carboxylate typically involves the cyclization of pyridine derivatives. One common method is the reaction of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst, followed by aldol condensation . Another approach involves the reaction of 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions and oxidative coupling methods are commonly employed to achieve efficient synthesis on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl indolizine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the indolizine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted indolizines, reduced indolizine derivatives, and oxidized products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl indolizine-5-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl indolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit DNA topoisomerase I, leading to anticancer activity . The presence of functional groups on the indolizine ring can influence its binding affinity and specificity towards different targets .
Comparación Con Compuestos Similares
Ethyl indolizine-5-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure but differ in their biological activities and applications.
Indolizine analogues: Compounds like 2-aminoindolizines and 1-cyanoindolizines exhibit different chemical properties and reactivity patterns.
Pyridine derivatives: These compounds serve as precursors for indolizine synthesis and have distinct chemical behaviors.
This compound stands out due to its unique combination of structural features and versatile applications in various fields.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
ethyl indolizine-5-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-3-5-9-6-4-8-12(9)10/h3-8H,2H2,1H3 |
Clave InChI |
JVGJUTYTAXCELK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC2=CC=CN21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


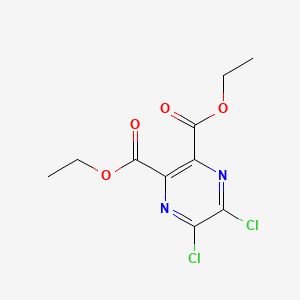

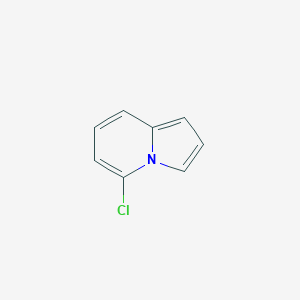


![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)
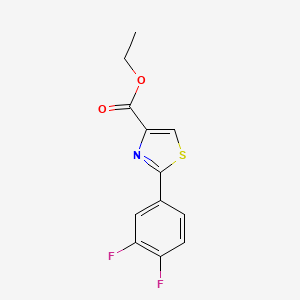

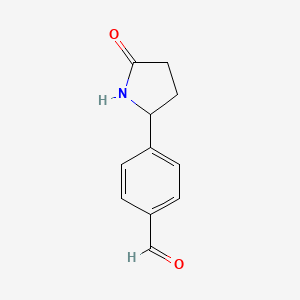
![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)


![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)
![7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13661192.png)
